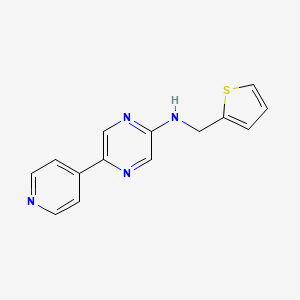![molecular formula C26H38O8 B12535312 Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate CAS No. 672336-90-2](/img/structure/B12535312.png)
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and benzene-1,3-dicarboxylate moieties, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate typically involves the reaction of benzene-1,3-dicarboxylic acid with 6-[(oxiran-2-yl)methoxy]hexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves esterification, where the carboxylic acid groups of benzene-1,3-dicarboxylic acid react with the hydroxyl groups of 6-[(oxiran-2-yl)methoxy]hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents.
Bisphenol A diglycidyl ether: Another epoxy compound with distinct properties.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar functional groups.
Uniqueness
Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate is unique due to its specific combination of oxirane and benzene-1,3-dicarboxylate groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
672336-90-2 |
|---|---|
Molekularformel |
C26H38O8 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
bis[6-(oxiran-2-ylmethoxy)hexyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H38O8/c27-25(31-14-7-3-1-5-12-29-17-23-19-33-23)21-10-9-11-22(16-21)26(28)32-15-8-4-2-6-13-30-18-24-20-34-24/h9-11,16,23-24H,1-8,12-15,17-20H2 |
InChI-Schlüssel |
VHFBNFBEGRVSHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCCCCCOC(=O)C2=CC(=CC=C2)C(=O)OCCCCCCOCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



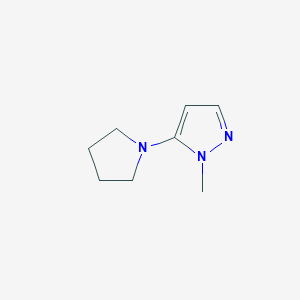

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)
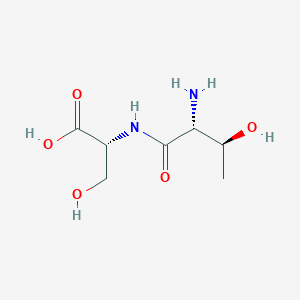
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
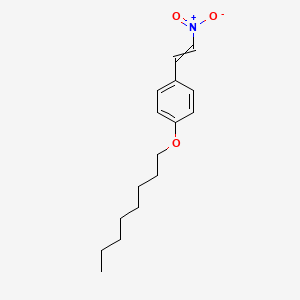
![(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12535292.png)
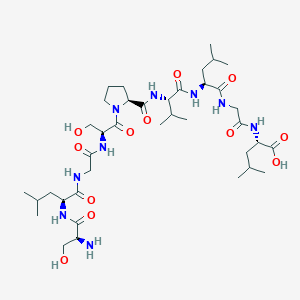
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
![4-[(2,6-Difluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12535301.png)
![3-{[5-(Dodecyloxy)-2-hydroxyphenyl]methyl}-1-methylpyridin-2(1H)-one](/img/structure/B12535303.png)

